molecular formula C7H11NO4 B14450130 Ethyl [(E)-(ethoxymethylidene)amino](oxo)acetate CAS No. 79437-79-9

Ethyl [(E)-(ethoxymethylidene)amino](oxo)acetate

Cat. No.: B14450130
CAS No.: 79437-79-9
M. Wt: 173.17 g/mol
InChI Key: MGFZNQMSXKBNIA-UHFFFAOYSA-N
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Description

Ethyl (E)-(ethoxymethylidene)aminoacetate is an organic compound with a complex structure that includes both ester and imine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-(ethoxymethylidene)aminoacetate typically involves the reaction of ethyl acetoacetate with ethyl formate in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common bases used in this reaction include sodium ethoxide and potassium tert-butoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of Ethyl (E)-(ethoxymethylidene)aminoacetate involves similar synthetic routes but on a larger scale. The process is optimized to maximize yield and minimize waste. This often involves the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-(ethoxymethylidene)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or primary amines are used under mild conditions to form amides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Amides and other esters.

Scientific Research Applications

Ethyl (E)-(ethoxymethylidene)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (E)-(ethoxymethylidene)aminoacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release active carboxylic acids, while the imine group can form Schiff bases with amino groups in proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Ethyl (E)-(ethoxymethylidene)aminoacetate can be compared with other esters and imines:

    Ethyl Acetate: A simpler ester with similar reactivity but lacking the imine group.

    Ethyl Formate: Another ester with different reactivity due to the formate group.

    Acetone Imine: A simpler imine that lacks the ester functionality.

The uniqueness of Ethyl (E)-(ethoxymethylidene)aminoacetate lies in its combination of ester and imine groups, which allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

79437-79-9

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

ethyl 2-(ethoxymethylideneamino)-2-oxoacetate

InChI

InChI=1S/C7H11NO4/c1-3-11-5-8-6(9)7(10)12-4-2/h5H,3-4H2,1-2H3

InChI Key

MGFZNQMSXKBNIA-UHFFFAOYSA-N

Canonical SMILES

CCOC=NC(=O)C(=O)OCC

Origin of Product

United States

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